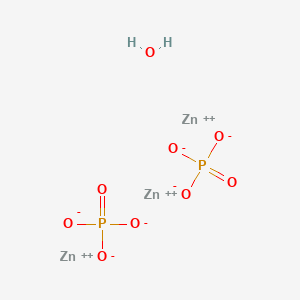

ZINC phosphate hydrate

Descripción general

Descripción

Zinc phosphate hydrate is a technical product used in dentistry. It is commonly used for luting permanent metal restorations and as a base for dental restorations . It is also a corrosion inhibiting pigment suitable for a wide range of applications .

Synthesis Analysis

This compound can be synthesized by hydrothermal crystallization from aqueous solution at 20°C and 90°C . Another method involves the reaction of zinc with phosphoric acid . It can also be electrodeposited on different substrates .Molecular Structure Analysis

The crystal structures of these polymorphic forms of zinc phosphate Zn3(PO4)2·4H2O have been resolved. The main difference between the two α and β forms is caused by the difference in orientation of one of the water molecules in the ZnO6 octahedral network .Chemical Reactions Analysis

The kinetics of dehydration of the two forms of this compound was studied and their corresponding transition temperature determined . The initial product formed is a soluble acidic zinc phosphate, that rapidly undergoes further reaction, resulting in steadily decreasing solubility .Physical And Chemical Properties Analysis

Zinc phosphate appears as a white, odorless, and tasteless powder. It’s slightly soluble in water and completely insoluble in alcohol . It is a relatively stable compound, showing resistance to heat and most common chemical reactions .Aplicaciones Científicas De Investigación

1. Anticorrosive Pigments for Paints

Zinc phosphate hydrate is valuable in formulating anticorrosive pigments for paints, which are effective in protecting metal surfaces in aggressive environments. Studies have demonstrated that zinc phosphate enhances the protective performance of coatings, especially when used in alkyd and epoxy paints (El-Hamid, Blustein, Deyá, Amo, & Romagnoli, 2011).

2. Biomaterial Applications

In biomedical research, this compound shows promise in bone repair and regeneration. It's been observed that incorporating zinc into calcium phosphate biomaterials can enhance bone repair and improve the properties of the material for orthopedic applications (Cruz, Calasans-Maia, Sartoretto, Moraschini, Rossi, Louro, Granjeiro, & Calasans-Maia, 2018).

3. Electrochemical Applications

This compound finds application in electrochemistry, particularly in the development of electrodes for electrocatalytic processes. This includes the electrodeposition of this compound films for applications like the degradation of organic pollutants (Chennah, Naciri, Taoufyq, Bakiz, Bazzi, Guinneton, Villain, Gavarri, & Benlhachemi, 2018).

4. Coating Performance Improvement

This compound is instrumental in improving the performance of coatings, such as polyurethane coatings, used for protective purposes. Research has indicated that its inclusion can significantly enhance the anticorrosion properties and physical-mechanical properties of coatings (Darvish, Naderi, & Attar, 2016).

5. Phosphate Removal from Aqueous Solutions

This compound shows efficacy in environmental applications, particularly in the removal of phosphate from aqueous solutions. This is significant for water treatment and environmental remediation processes (Luo, Zhu, Liu, Liu, Huo, & Yang, 2015).

Mecanismo De Acción

Target of Action

Zinc phosphate hydrate, also known as hopeite, is primarily used in electrocatalytic applications . It is electrodeposited on various substrates such as fluorine-doped tin oxide (FTO) on glass, stainless steel, and titanium . The primary targets of this compound are these substrates, where it forms a coating that can interact with other substances.

Mode of Action

This compound interacts with its targets through a process called electrodeposition . This involves the deposition of the material onto the substrate in a chronoamperometric mode . The resulting films of this compound are characterized by X-ray diffraction, scanning electron microscopy, Raman spectroscopy, and electrochemical cyclic voltammetry .

Biochemical Pathways

It is involved in the function of several zinc transporters, which are essential for maintaining zinc homeostasis and metabolism . .

Pharmacokinetics

Its deposition on various substrates suggests that it may have unique distribution characteristics depending on the substrate and the environmental conditions .

Result of Action

The primary result of this compound’s action is the formation of a coating on the substrate. This coating has been shown to have electrocatalytic properties, making it useful in applications such as the degradation of organic pollutants like rhodamine B (RhB) . The best degradation was observed on the FTO substrate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the nature of the substrate and the concentrations of the starting precursors can affect the properties of the electrodeposited films . Additionally, the temperature at which the this compound is synthesized can result in different forms of the compound, each with unique properties .

Safety and Hazards

Direcciones Futuras

Zinc phosphate nanoparticles have been explored by researchers in many important applications, such as anticorrosion pigment, drug delivery, antibacterial as well as anticancer agents, biocatalyst, lubricant additives, regeneration of bone tissues and removal of toxic metal from the environmental samples . Therefore, obtaining bio-nanoparticles with excellent properties and expanding applications in photovoltaic cells, hydrogen production, medicine, marine corrosion and protection, agriculture, and other fields deserve further investigation .

Propiedades

IUPAC Name |

trizinc;diphosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.H2O.3Zn/c2*1-5(2,3)4;;;;/h2*(H3,1,2,3,4);1H2;;;/q;;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTWCNIDKQZDFF-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

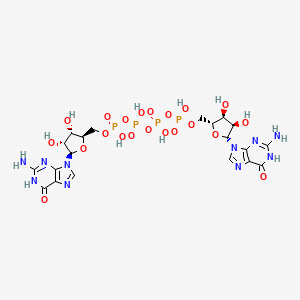

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O9P2Zn3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)